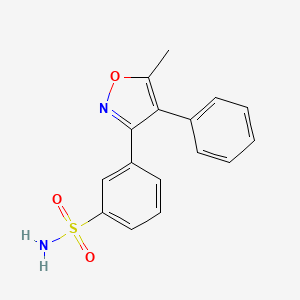
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” consists of a benzenesulfonamide group attached to a 5-methyl-4-phenylisoxazole ring . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” include a molecular weight of 314.4 g/mol. Detailed information about its boiling point, density, and other properties was not found in the search results.Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
- A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited properties useful for photodynamic therapy in cancer treatment, including high singlet oxygen quantum yield and good fluorescence properties.
Anticancer Activity
- Research by Karakuş et al. (2018) explored the synthesis of benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal and cervix carcinoma cell lines. One compound, in particular, showed marked anticancer activity.
Anti-Inflammatory and Analgesic Activities
- A study by Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited anti-inflammatory and analgesic activities without causing tissue damage.
Enzyme Inhibition Studies
- The synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were explored by Röver et al. (1997). They identified compounds with high-affinity inhibition of this enzyme, which is significant for understanding the pathophysiological role of the kynurenine pathway.
Antimicrobial and UV Protection Properties
- The work by Mohamed, Abdel-Wahab, & Fahmy (2020) designed benzenesulfonamides as azo dyes for cotton fabrics, providing UV protection and antimicrobial properties.
Orientations Futures
The future directions for research on “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given that some benzenesulfonamide derivatives have shown promising biological activities , “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” might also have potential for further exploration in medicinal chemistry.
Propriétés
IUPAC Name |
3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVOENPBZYPLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



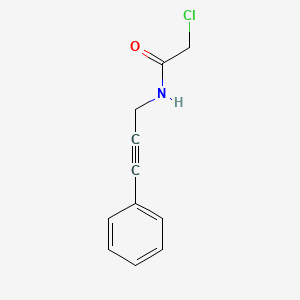
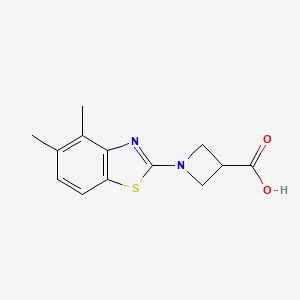
![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)
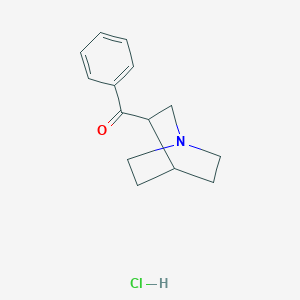
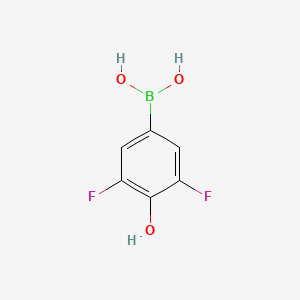
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
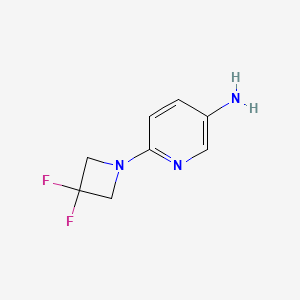
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
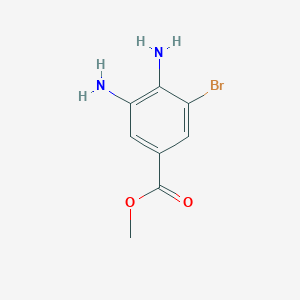
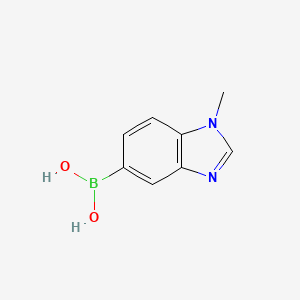
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)